

cross-reactivity of 4-Methyl-2-(4-methylphenoxy)aniline in biological assays

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Compound of Interest

Compound Name: 4-Methyl-2-(4-methylphenoxy)aniline

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An Objective Guide to the Predicted Biological Profile of **4-Methyl-2-(4-methylphenoxy)aniline** and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activity of **4-Methyl-2-(4-methylphenoxy)aniline** by examining experimental data from structurally similar compounds. The content is intended to guide future research and experimental design by highlighting potential biological targets and cross-reactivity profiles.

Introduction

While no direct experimental data for the biological activity of **4-Methyl-2-(4-methylphenoxy)aniline** is publicly available, its core structure, a substituted phenoxy-aniline, is a recognized scaffold in medicinal chemistry. Compounds sharing this motif have demonstrated a range of biological activities, most notably as kinase inhibitors and cytotoxic agents. This guide synthesizes data from related molecules to project a potential biological profile for the target compound and provides detailed experimental protocols for its future evaluation.

Predicted Biological Activity and Cross-Reactivity

Based on the analysis of structurally related phenoxy-aniline derivatives, **4-Methyl-2-(4-methylphenoxy)aniline** is predicted to exhibit inhibitory activity against protein kinases. The phenoxy-aniline scaffold is a common feature in a variety of kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR).^{[1][2][3]} The methyl substitutions on the aniline and phenoxy rings may influence its potency, selectivity, and metabolic stability.

Cross-reactivity with other kinases is a common characteristic of compounds targeting the ATP-binding site.^{[4][5]} It is plausible that **4-Methyl-2-(4-methylphenoxy)aniline** could exhibit off-target effects on other kinases, a factor that should be assessed in broad kinase panel screening. For instance, some aniline-based kinase inhibitors show cross-reactivity with kinases such as GSK3.^[4]

Comparative Data from Structurally Related Compounds

To provide a framework for the potential efficacy and cross-reactivity of **4-Methyl-2-(4-methylphenoxy)aniline**, the following tables summarize quantitative data from published studies on related phenoxy-aniline and anilino-quinoline derivatives.

Table 1: Cytotoxicity of Anilino-Quinoline Derivatives Against Cancer Cell Lines^[6]

Compound	Mean GI ₅₀ (μM)	NCI-H226 (Non-small cell lung cancer) GI ₅₀ (μM)	MDA-MB- 231/ATCC (Breast cancer) GI ₅₀ (μM)	SF-295 (CNS cancer) GI ₅₀ (μM)
11	3.89	0.94	0.04	<0.01
15a	3.02	-	-	-
15b	3.89	-	-	-

Table 2: EGFR Inhibition by Quinoxaline Phenylurea Derivatives^{[1][7]}

Compound	EGFRwt IC ₅₀ (nM)	EGFR L858R IC ₅₀ (nM)	EGFR L858R/T790M IC ₅₀ (nM)
7h	25 ± 4	18 ± 3	Weak Inhibition
7l	101 ± 12	32 ± 14	132 ± 49

Table 3: Cytotoxicity of Quinoxalinone Derivatives Against H1975 Lung Cancer Cells[8]

Compound	IC ₅₀ (μM)
CPD4	3.47 ± 2.20
CPD15	31.25 ± 3.40
CPD16	79.43 ± 4.35
CPD21	44.67 ± 2.34
Osimertinib	18.33 ± 2.02

Key Experimental Protocols

Cell Viability Assays (MTT/MTS)

Purpose: To assess the cytotoxic or cytostatic effects of a compound on a cell population.

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism reduce a tetrazolium salt (MTT, MTS) to a colored formazan product.[9][10][11][12] The amount of formazan is proportional to the number of viable cells.

MTT Assay Protocol:[9][10][12]

- Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

- **MTT Addition:** Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.
- **Absorbance Measurement:** Read the absorbance at a wavelength of 570 nm using a microplate reader.

MTS Assay Protocol:[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Cell Plating and Compound Treatment:** Follow the same procedure as the MTT assay.
- **MTS Reagent Addition:** Add the combined MTS/PES solution to each well.
- **Incubation:** Incubate for 1-4 hours at 37°C.
- **Absorbance Measurement:** Record the absorbance at 490 nm. No solubilization step is required.

In Vitro Kinase Inhibition Assay

Purpose: To determine the inhibitory activity of a compound against a specific kinase.

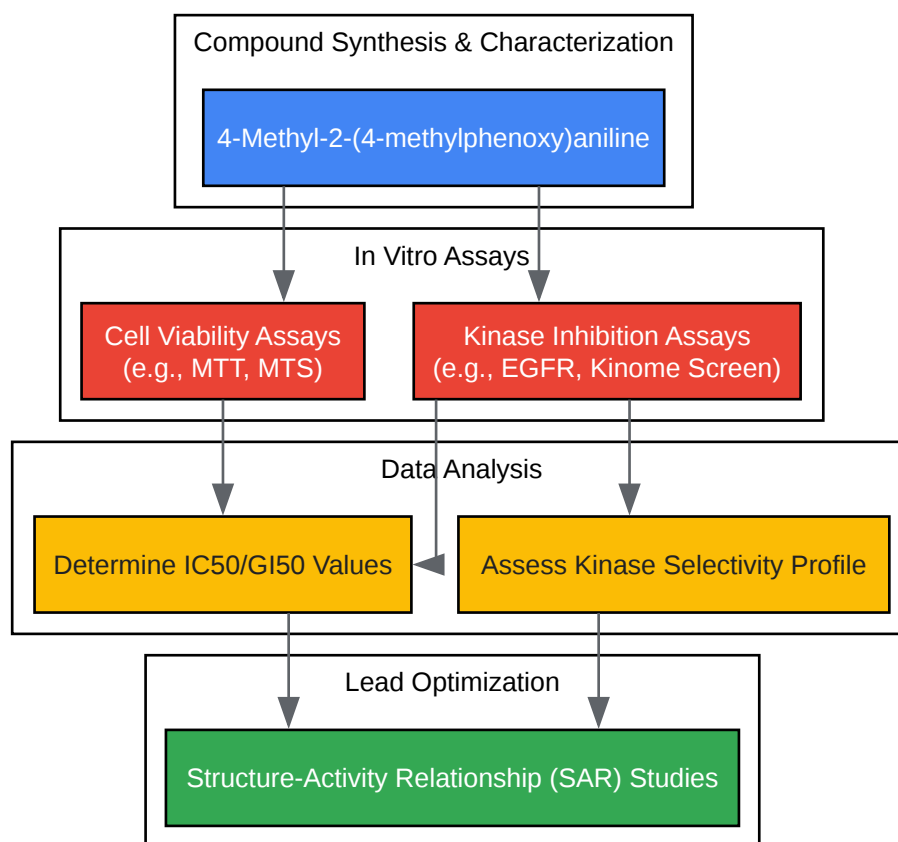
Principle: A typical kinase assay involves incubating the kinase, a substrate (peptide or protein), ATP, and the test compound. The amount of phosphorylated substrate is then quantified.[\[13\]](#)[\[14\]](#)[\[15\]](#)

General Protocol:[\[15\]](#)

- **Reaction Setup:** In a microplate, combine the kinase, a specific substrate, and the test compound at various concentrations in a kinase reaction buffer.
- **Initiation:** Start the reaction by adding a solution of ATP and MgCl₂.
- **Incubation:** Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period.

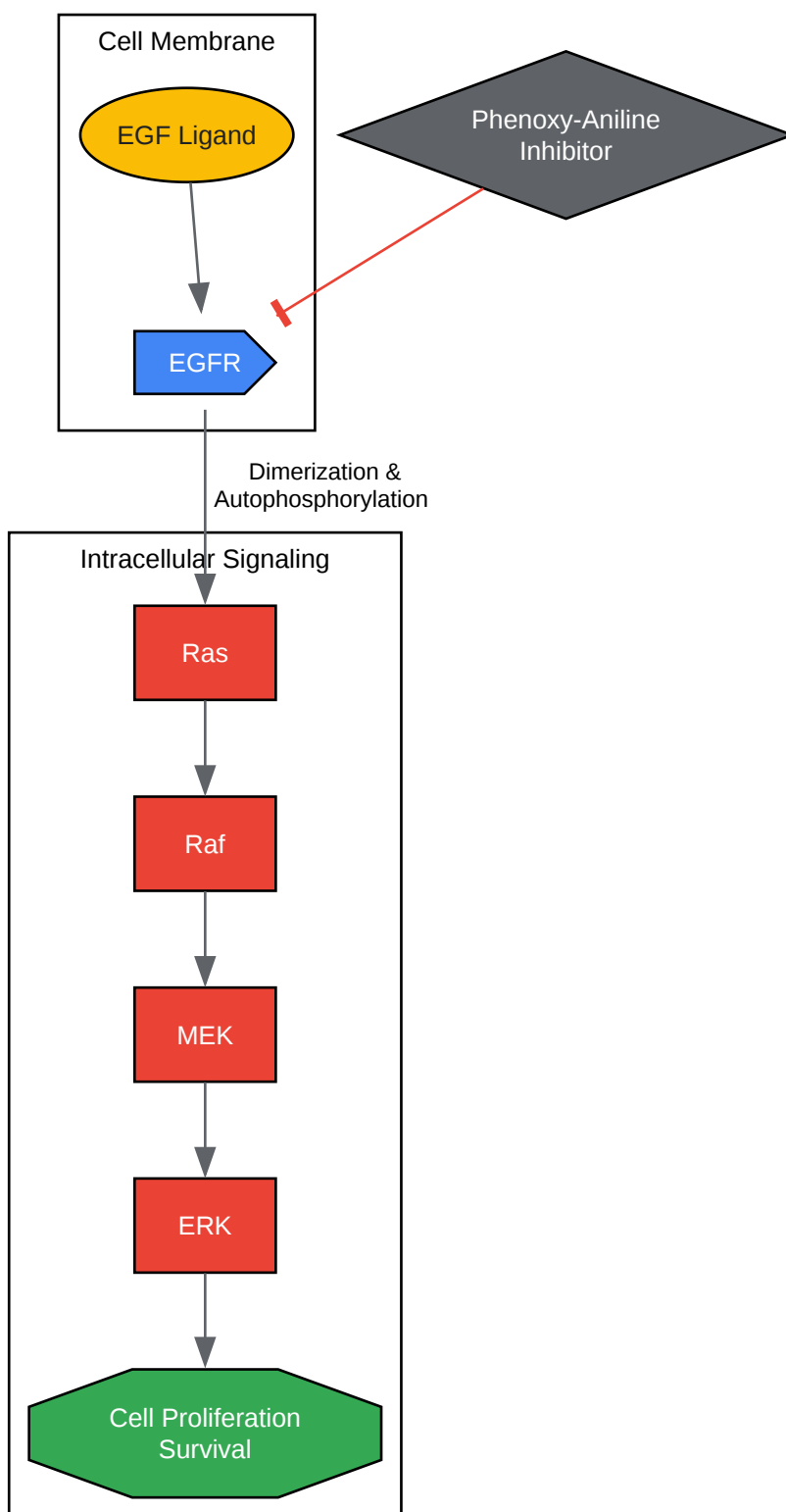
- Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a capture membrane.
- Detection: Quantify the phosphorylated product. Common detection methods include:
 - Radiometric Assays: Using [γ - ^{32}P]ATP and measuring the incorporation of the radiolabel into the substrate.
 - Fluorescence/Luminescence-Based Assays: Using phosphorylation-specific antibodies in formats like TR-FRET or AlphaScreen, or by measuring ATP depletion using assays like ADP-Glo.[16][17]

Visualizations



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Caption: A typical experimental workflow for evaluating a novel small molecule inhibitor.



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Caption: Simplified representation of the EGFR signaling pathway and the inhibitory action of a kinase inhibitor.

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